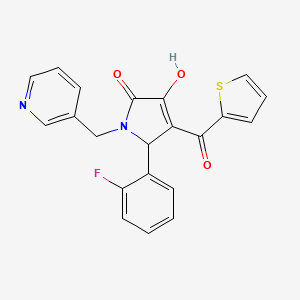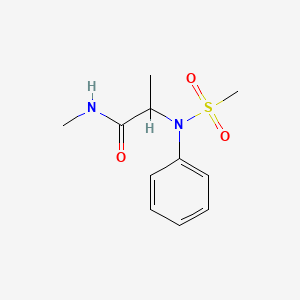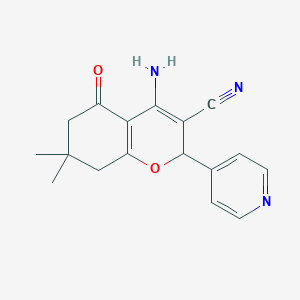
2-naphthyl methyl(phenyl)carbamate
説明
2-naphthyl methyl(phenyl)carbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture and horticulture to control pests. It is a white crystalline solid that is soluble in organic solvents and is relatively stable in water. The compound was first synthesized in 1956 by Union Carbide Corporation, and since then, it has been used as a broad-spectrum insecticide to control a wide range of pests, including beetles, caterpillars, and aphids.
作用機序
The mechanism of action of 2-naphthyl methyl(phenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. The inhibition of this enzyme results in the accumulation of acetylcholine, a neurotransmitter that causes overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. In addition, the compound has been shown to have some toxic effects on non-target organisms, including humans and wildlife.
実験室実験の利点と制限
The advantages of using 2-naphthyl methyl(phenyl)carbamate in lab experiments include its broad-spectrum insecticidal properties, its relative stability in water, and its relatively simple synthesis method. However, the compound has some limitations, including its potential toxicity to non-target organisms, including humans and wildlife, and its potential to accumulate in the environment.
将来の方向性
Future research on 2-naphthyl methyl(phenyl)carbamate could focus on several areas, including:
1. Developing more targeted and environmentally friendly insecticides that are less toxic to non-target organisms.
2. Studying the potential health effects of exposure to this compound on humans and wildlife.
3. Investigating the potential for this compound to accumulate in the environment and its potential long-term effects on ecosystems.
4. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
5. Studying the potential for this compound to be used as a drug for the treatment of neurological disorders.
Conclusion:
This compound is a carbamate insecticide that has been widely used in agriculture and horticulture to control pests. The compound has been extensively studied for its insecticidal properties and its mechanism of action. However, the compound has some limitations, including its potential toxicity to non-target organisms, including humans and wildlife, and its potential to accumulate in the environment. Future research on this compound could focus on developing more targeted and environmentally friendly insecticides, studying the potential health effects of exposure to the compound, investigating its potential long-term effects on ecosystems, developing new synthesis methods, and studying its potential as a drug for the treatment of neurological disorders.
科学的研究の応用
2-naphthyl methyl(phenyl)carbamate has been extensively studied for its insecticidal properties. The compound has been shown to be effective against a wide range of pests, including beetles, caterpillars, and aphids. In addition, it has been used as a model compound for studying the mechanism of action of carbamate insecticides.
特性
IUPAC Name |
naphthalen-2-yl N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(16-9-3-2-4-10-16)18(20)21-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRRNPBDPDSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)

![17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973171.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973173.png)


![1-[1-(2-thienylcarbonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973204.png)
![4-(4,5-dimethyl-2-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973208.png)

![2-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}nicotinic acid](/img/structure/B3973220.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3973226.png)
![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B3973240.png)

![1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine](/img/structure/B3973249.png)